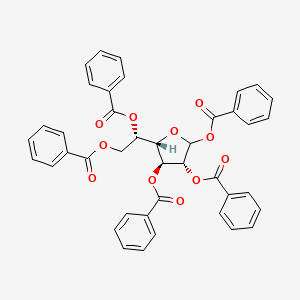![molecular formula C15H26O8S B13839956 2-methylpropyl [(3R,7R,8S,11S)-5,5,11-trimethyl-2,4,6,10,12-pentaoxatricyclo[7.4.0.03,7]tridecan-8-yl] sulfite](/img/structure/B13839956.png)
2-methylpropyl [(3R,7R,8S,11S)-5,5,11-trimethyl-2,4,6,10,12-pentaoxatricyclo[7.4.0.03,7]tridecan-8-yl] sulfite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methylpropyl [(3R,7R,8S,11S)-5,5,11-trimethyl-2,4,6,10,12-pentaoxatricyclo[7.4.0.03,7]tridecan-8-yl] sulfite is a complex organic compound with a unique structure. This compound is characterized by its multiple ring systems and sulfite group, which may impart specific chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylpropyl [(3R,7R,8S,11S)-5,5,11-trimethyl-2,4,6,10,12-pentaoxatricyclo[7.4.0.03,7]tridecan-8-yl] sulfite likely involves multiple steps, including the formation of the tricyclic ring system and the introduction of the sulfite group. Typical reaction conditions may include the use of catalysts, specific temperatures, and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of large-scale reactors, continuous flow systems, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-methylpropyl [(3R,7R,8S,11S)-5,5,11-trimethyl-2,4,6,10,12-pentaoxatricyclo[7.4.0.03,7]tridecan-8-yl] sulfite may undergo various chemical reactions, including:
Oxidation: The sulfite group can be oxidized to a sulfate group.
Reduction: Reduction reactions may target specific functional groups within the compound.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific reaction being performed.
Major Products
The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation of the sulfite group would yield a sulfate derivative.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in specific reactions.
Biology
In biological research, the compound may be studied for its potential interactions with biological molecules or its effects on biological systems.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties or as a precursor to pharmaceutical agents.
Industry
In industry, the compound may find applications in the synthesis of specialty chemicals, materials science, or as an intermediate in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of 2-methylpropyl [(3R,7R,8S,11S)-5,5,11-trimethyl-2,4,6,10,12-pentaoxatricyclo[7.4.0.03,7]tridecan-8-yl] sulfite would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to specific biochemical pathways being activated or inhibited.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds may include other sulfite-containing organic molecules or compounds with similar tricyclic ring systems.
Uniqueness
The uniqueness of 2-methylpropyl [(3R,7R,8S,11S)-5,5,11-trimethyl-2,4,6,10,12-pentaoxatricyclo[7.4.0.03,7]tridecan-8-yl] sulfite lies in its specific structure, which may impart unique chemical and physical properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C15H26O8S |
|---|---|
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
2-methylpropyl [(3R,7R,8S,11S)-5,5,11-trimethyl-2,4,6,10,12-pentaoxatricyclo[7.4.0.03,7]tridecan-8-yl] sulfite |
InChI |
InChI=1S/C15H26O8S/c1-8(2)6-18-24(16)23-12-11-10(7-17-9(3)19-11)20-14-13(12)21-15(4,5)22-14/h8-14H,6-7H2,1-5H3/t9-,10?,11?,12-,13+,14+,24?/m0/s1 |
Clave InChI |
RYFPMNCQLUHNJO-LDAWRWBTSA-N |
SMILES isomérico |
C[C@H]1OCC2C(O1)[C@@H]([C@@H]3[C@H](O2)OC(O3)(C)C)OS(=O)OCC(C)C |
SMILES canónico |
CC1OCC2C(O1)C(C3C(O2)OC(O3)(C)C)OS(=O)OCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13839888.png)
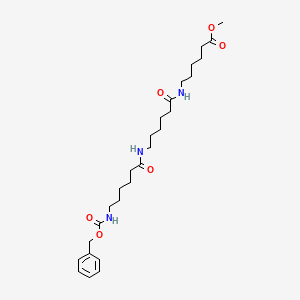


![3-Amino-4-propan-2-yloxythieno[2,3-b]pyridine-2-carboxamide](/img/structure/B13839905.png)

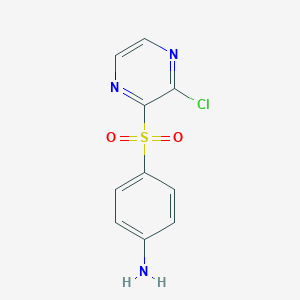
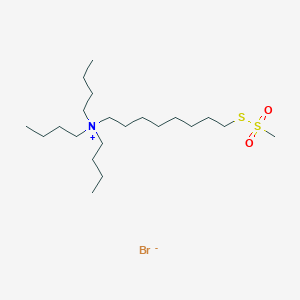
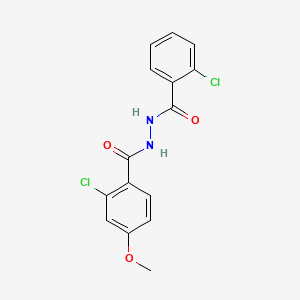
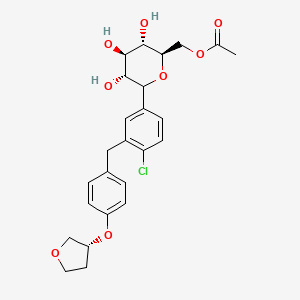
![2-[(2,5-Dichloropyrimidin-4-yl)amino]benzenesulfonyl chloride](/img/structure/B13839939.png)
![7,10-Bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III-d5](/img/structure/B13839945.png)
